molecular formula C19H19NO2S B2922737 4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1421527-85-6

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2922737
CAS No.: 1421527-85-6
M. Wt: 325.43
InChI Key: MBJYFCKVXCVVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic benzamide derivative developed for research applications. Its molecular structure, which incorporates furan and thiophene heterocyclic groups, is of significant interest in medicinal chemistry and chemical biology. Compounds featuring similar benzamide cores with thiophene and furan substituents are frequently investigated as key scaffolds in the development of biologically active molecules . For instance, recent scientific literature highlights that novel thiophene-based small molecules are being explored for their potent immunosuppressive effects, acting as inhibitors of the KV1.3 potassium channel, a promising target for modulating T-cell activity . This suggests potential research applications for related compounds in immunology and ion channel studies. As a chemical probe, this benzamide derivative can be utilized to study structure-activity relationships (SAR) and to investigate novel mechanisms of action in a laboratory setting. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

IUPAC Name

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-2-15-5-7-17(8-6-15)19(21)20(12-16-9-10-22-14-16)13-18-4-3-11-23-18/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJYFCKVXCVVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including a benzamide core with ethyl, furan, and thiophene moieties, suggest potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C15H16N2O1S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

Where:

  • Benzamide Core : Provides a platform for biological activity.
  • Furan and Thiophene Rings : Contribute to the compound's chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Potential : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Mechanism of Action : It may act by inhibiting specific enzymes or receptors involved in cell proliferation and survival.

Antimicrobial Activity

A study evaluating various benzamide derivatives indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective inhibition of cell growth. For example, compounds structurally related to this benzamide showed IC50 values between 0.11 and 2.78 μM against MCF-7 cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (μM)
Compound AMCF-70.48
Compound BHeLa1.54
This compoundMCF-7TBD

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the potential of benzamide derivatives in drug discovery:

  • Study on Anticancer Activity : A recent study found that modifications on the benzamide core significantly influenced anticancer potency. Compounds with electron-withdrawing groups exhibited higher activity against MCF-7 cells, suggesting that similar modifications could enhance the activity of this compound .
  • Evaluation of Antimicrobial Properties : In a comparative study, various derivatives were tested against common bacterial strains, with results showing promising antimicrobial effects at low concentrations .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and synthetic features of the target compound with analogous benzamides:

Compound Name Benzamide Substituents N-Substituents Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound 4-ethyl Furan-3-ylmethyl, Thiophen-2-ylmethyl ~325.4 (estimated) Dual heterocyclic N-substituents
2,4-Dichloro-N-(4-Cl-phenyl)-N-(furan-2-ylmethyl)benzamide (53) 2,4-dichloro Furan-2-ylmethyl, 4-Cl-phenyl 433.3 Antitrypanosomal activity (Trypanosoma brucei inhibitors)
2,4-Dichloro-N-(4-Cl-phenyl)-N-(thiophen-2-ylmethyl)benzamide (54) 2,4-dichloro Thiophen-2-ylmethyl, 4-Cl-phenyl 449.3 Enhanced lipophilicity due to thiophen
N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide (1c) 5-methyl-2-nitro Furan-2-ylmethyl 290.3 Nitro group enhances electron deficiency
4-Cyano-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide 4-cyano [4-(Furan-3-yl)thiophen-2-yl]methyl 308.4 Conjugated heterocyclic system
Key Observations:

Substituent Position on Benzamide Core: The 4-ethyl group in the target compound is electron-donating, contrasting with 2,4-dichloro (electron-withdrawing in compounds 53 and 54) or nitro groups (strong electron-withdrawing in 1c). This difference may increase the target’s lipophilicity and alter metabolic stability compared to chlorinated analogs .

Heterocyclic N-Substituents :

  • Furan-3-ylmethyl (target) vs. furan-2-ylmethyl (53, 1c): The position of the furan oxygen affects electronic distribution and steric interactions. Furan-3-ylmethyl may offer distinct hydrogen-bonding opportunities compared to the 2-position.
  • Thiophen-2-ylmethyl : Present in both the target and compound 54, this group contributes to π-stacking interactions and increased lipophilicity.

Challenges:
  • The dual N-substitution in the target compound requires precise stoichiometry to avoid mono-alkylation byproducts, a common issue in benzamide synthesis .

Physicochemical Properties

  • IR Spectroscopy :

    • The target’s carbonyl (C=O) stretch is expected at ~1660–1680 cm⁻¹ , consistent with benzamide derivatives (e.g., 1663–1682 cm⁻¹ in ).
    • Absence of N-H stretches (3150–3319 cm⁻¹ in ) confirms dual N-alkylation.
  • Solubility: The 4-ethyl group may reduce aqueous solubility compared to nitro or cyano analogs (e.g., 1c, ). Thiophen-2-ylmethyl enhances lipophilicity, as seen in compound 54 .

Recommendations :

  • Conduct in vitro assays to evaluate antiparasitic or enzyme-modulating activity.
  • Perform solubility and stability studies to optimize formulation.

Q & A

Q. What synthetic strategies are recommended for preparing 4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzamide core via coupling of 4-ethylbenzoyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine. This requires sequential nucleophilic substitution under anhydrous conditions, using a base like triethylamine to deprotonate the amines and promote amide bond formation .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the di-substituted product. Yield optimization may involve controlling stoichiometry (1:2 ratio of benzoyl chloride to amines) and reaction temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substitution patterns on the benzamide core, furan, and thiophene moieties. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) in 1^1H NMR confirm its presence .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and rule out impurities .
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-N stretch) confirm successful amide bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates and reduce byproduct formation .
  • Catalysis: Introduce coupling agents like HATU or EDCI to accelerate amide bond formation, particularly for sterically hindered amines .
  • Temperature Control: Conduct reactions under reflux (e.g., 40–60°C) for thiophene-derived amines to overcome low reactivity, but monitor for decomposition using TLC .

Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (e.g., broth microdilution for MIC values) to confirm reproducibility .
  • Structural Analogs: Compare results with structurally similar compounds (e.g., 4-fluoro-N-(thiophen-2-ylmethyl)benzamide derivatives) to identify substituent-specific trends .
  • Mechanistic Studies: Use fluorescence-based assays to track bacterial membrane disruption or enzyme inhibition (e.g., acps-pptase targeting) to validate hypothesized modes of action .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model binding poses with bacterial enzymes (e.g., acps-pptase). Use the compound’s X-ray crystallographic data (if available) to refine force field parameters .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess binding affinity and conformational changes .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.